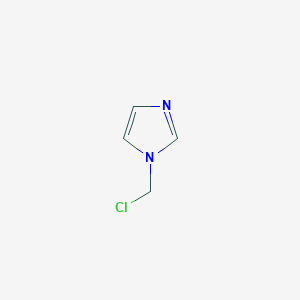![molecular formula C14H22N2 B13939546 2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline CAS No. 828911-68-8](/img/structure/B13939546.png)
2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline is an organic compound that features a pyrrolidine ring attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline typically involves the reaction of 2,5-dimethylaniline with 1-(2-chloroethyl)pyrrolidine under basic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate specific pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-4-(1-pyrrolidinyl)-3(2H)-furanone
- 2,5-Dimethyl-4-(pyrrolidin-1-yl)furan-3(2H)-one
Uniqueness
2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline is unique due to its specific structural features, such as the presence of both the pyrrolidine ring and the aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
828911-68-8 |
|---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2,5-dimethyl-4-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C14H22N2/c1-11-10-14(15)12(2)9-13(11)5-8-16-6-3-4-7-16/h9-10H,3-8,15H2,1-2H3 |
InChI Key |
LMQZOBTYTDZJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)CCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


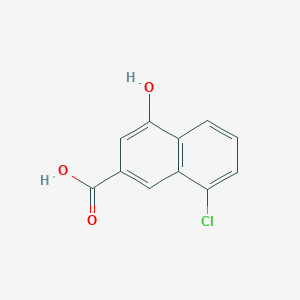
![Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B13939482.png)
![2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid](/img/structure/B13939496.png)

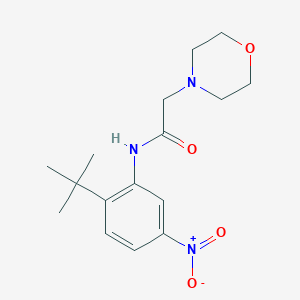
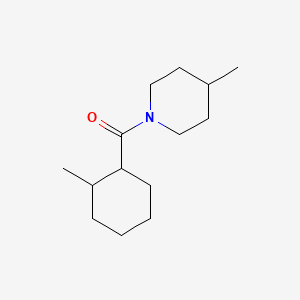
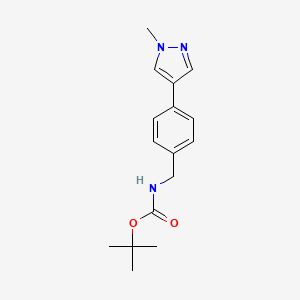
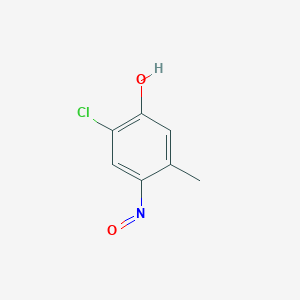
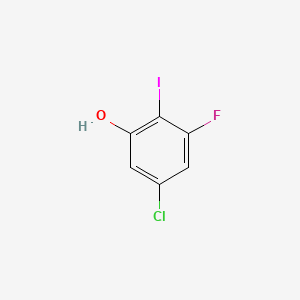
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
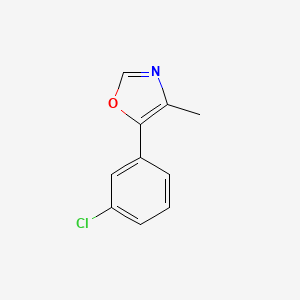
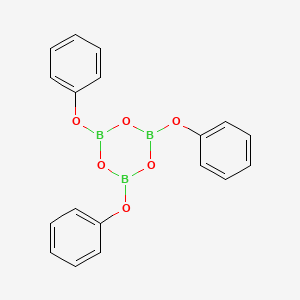
![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
